molecular formula C10H8N4 B018503 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine CAS No. 20062-41-3

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Cat. No.: B018503
CAS No.: 20062-41-3
M. Wt: 184.2 g/mol
InChI Key: HAADZFBBHXCGLW-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its fused ring structure, which includes a triazole ring and a phthalazine ring. The presence of a methyl group at the 3-position of the triazole ring distinguishes it from other related compounds.

Mechanism of Action

Target of Action

Similar compounds have shown potential as leishmanicidal agents , and have exhibited excellent anti-tumor activity against certain cancer cell lines

Mode of Action

It has been suggested that similar compounds may intercalate dna . This means that the compound inserts itself between the base pairs in the DNA double helix, which can interfere with the processes of DNA replication and transcription.

Biochemical Pathways

Similar compounds have been found to inhibit the activity of pyruvate kinase in the glycolytic pathway . This could potentially disrupt energy production within the cell, leading to cell death.

Result of Action

Similar compounds have shown potential as leishmanicidal agents , and have exhibited excellent anti-tumor activity against certain cancer cell lines . These effects suggest that the compound may induce cell death in these contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1(2H)-phthalazinone with hydrazine derivatives under specific conditions. For instance, the reaction of 1(2H)-phthalazinone with methylhydrazine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-A]phthalazine: Lacks the methyl group at the 3-position.

    3-Methyl-1,2,4-triazolo[4,3-A]quinoxaline: Similar structure but with a quinoxaline ring instead of a phthalazine ring.

    3-Methyl-1,2,4-triazolo[4,3-A]pyrazine: Contains a pyrazine ring instead of a phthalazine ring.

Uniqueness

The presence of the methyl group at the 3-position of the triazole ring in 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADZFBBHXCGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173878
Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-41-3
Record name 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20062-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Triazolo[3, 3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116346
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Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLTRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03760VRH6P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine?

A1: this compound is characterized by a planar molecular structure. [] This planarity is likely due to the conjugated pi-electron system extending across the fused rings. X-ray crystallography revealed that in its monohydrate form (C10H8N4·H2O), two molecules are bridged by two water molecules through O—H⋯N hydrogen bonds, forming dimers. [] These dimers are further organized into stacks along the a-axis within the crystal lattice. []

Q2: How can this compound be synthesized?

A2: One synthetic approach involves reacting 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with oxalic acid. [] This reaction yields the desired 6-aryl-1,2,4-triazolo[3,4-a]phthalazine structure. [] This method highlights the versatility of these reactions for generating diverse analogs.

Q3: Have any studies investigated the potential biological activities of this compound derivatives?

A3: Yes, research has explored the anticancer and antimicrobial properties of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine analogs. [] Specifically, N-aryl substituted phenyl acetamide analogs of the compound, synthesized via Suzuki Coupling, showed promising activity against the HCT116 cancer cell line in vitro. [] Additional antimicrobial screening revealed varying degrees of activity against different microbial strains. []

Q4: Is there evidence linking this compound to the metabolism of other drugs?

A4: While not directly addressed in the provided research, this compound (MTP) is a known metabolite of the antihypertensive drug hydralazine. [] This metabolic conversion is primarily facilitated by the N-acetyltransferase 2 (NAT2) enzyme. [] Importantly, NAT2 genotype significantly influences hydralazine pharmacokinetics during pregnancy, with rapid acetylators displaying faster clearance and lower exposure to the drug compared to slow acetylators. []

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